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Compound of Interest

Compound Name: 5,5-Dimethyl-1,3-dioxane

Cat. No.: B027643 Get Quote

5,5-Dimethyl-1,3-dioxane is a heterocyclic organic compound featuring a six-membered ring

containing two oxygen atoms at positions 1 and 3.[1] Its defining characteristic is the gem-

dimethyl substitution at the C5 position. This structural feature is not trivial; it introduces

significant steric hindrance that restricts ring flipping, thereby locking the molecule into a

predictable chair conformation. This conformational rigidity is a key principle that underpins

many of its advanced applications in stereocontrolled synthesis.[2]

The parent compound is formed from formaldehyde and 2,2-dimethyl-1,3-propanediol.

However, the most common variants in research are those formed from other aldehydes or

ketones, resulting in substitution at the C2 position (e.g., 2-phenyl-5,5-dimethyl-1,3-dioxane).

Table 1: Physicochemical Properties of 5,5-Dimethyl-1,3-dioxane

Property Value Source

CAS Number 872-98-0 [1]

Molecular Formula C₆H₁₂O₂ [1]

Molecular Weight 116.16 g/mol [1]

Boiling Point 124-126 °C (397-399 K) [3]

IUPAC Name 5,5-dimethyl-1,3-dioxane [1]

| Synonyms | 5,5-Dimethyl-m-dioxane |[1] |

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b027643?utm_src=pdf-interest
https://www.benchchem.com/product/b027643?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5_5-Dimethyl-1_3-dioxane
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-029-00478
https://www.benchchem.com/product/b027643?utm_src=pdf-body
https://www.benchchem.com/product/b027643?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5_5-Dimethyl-1_3-dioxane
https://pubchem.ncbi.nlm.nih.gov/compound/5_5-Dimethyl-1_3-dioxane
https://pubchem.ncbi.nlm.nih.gov/compound/5_5-Dimethyl-1_3-dioxane
https://pubchem.ncbi.nlm.nih.gov/compound/5_5-Dimethyl-1_3-dioxane-2-ethanol
https://pubchem.ncbi.nlm.nih.gov/compound/5_5-Dimethyl-1_3-dioxane
https://pubchem.ncbi.nlm.nih.gov/compound/5_5-Dimethyl-1_3-dioxane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Core Application in Organic Synthesis: The Acetal
Protecting Group
The primary and most established application of the 5,5-dimethyl-1,3-dioxane structure is as a

protecting group for aldehydes and ketones.[2] The formation of this cyclic acetal renders the

otherwise reactive carbonyl group inert to a wide range of reaction conditions, particularly those

involving nucleophiles and bases such as Grignard reagents, organolithiums, and hydride

reducing agents.[4][5]

Causality of Application: The efficacy of this protecting group stems from two key chemical

principles. First, the acetal linkage is thermodynamically stable under basic, neutral, oxidative,

and reductive conditions.[2] Second, the formation is a reversible acid-catalyzed equilibrium.

This allows for its efficient removal (deprotection) under mild acidic conditions that often leave

other functional groups in a complex molecule intact.[4][6] The use of a diol, such as 2,2-

dimethyl-1,3-propanediol, is entropically favored over using two separate alcohol molecules,

driving the equilibrium towards the formation of the stable six-membered ring.[7]

Caption: General workflow for carbonyl protection, transformation, and deprotection.

Detailed Protocol: Protection of a Carbonyl (Example:
Benzaldehyde)
This protocol describes the formation of 2-phenyl-5,5-dimethyl-1,3-dioxane. The procedure is

based on standard acid-catalyzed acetalization methods where water is removed to drive the

reaction to completion.[6]

Materials:

Benzaldehyde

2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol)

Toluene

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Dean-Stark apparatus or molecular sieves

Procedure:

To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add toluene

(approx. 0.4 M relative to the aldehyde).

Add benzaldehyde (1.0 eq), 2,2-dimethyl-1,3-propanediol (1.1 eq), and a catalytic amount of

p-TsOH·H₂O (0.01-0.05 eq).

Heat the mixture to reflux. The progress of the reaction is monitored by observing the

collection of water in the Dean-Stark trap. The reaction is typically complete when no more

water is collected.

Cool the reaction mixture to room temperature.

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃

solution and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under

reduced pressure using a rotary evaporator.

The crude product can be purified by vacuum distillation or column chromatography on silica

gel if necessary.

Detailed Protocol: Deprotection of the Acetal
This protocol describes the acid-catalyzed hydrolysis to regenerate the parent carbonyl from its

5,5-dimethyl-1,3-dioxane acetal.[8]

Materials:

2-Substituted-5,5-dimethyl-1,3-dioxane
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Acetone

Deionized Water

Hydrochloric Acid (1M aqueous solution)

Diethyl ether or Dichloromethane (for extraction)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve the 5,5-dimethyl-1,3-dioxane derivative (1.0 eq) in a mixture of acetone and water

(e.g., a 4:1 ratio).

Add a catalytic amount of 1M HCl. The amount of acid should be sufficient to make the

solution acidic (pH 1-2).

Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer

Chromatography (TLC) until the starting material is consumed.

Once complete, neutralize the acid by carefully adding saturated NaHCO₃ solution until

effervescence ceases.

Extract the aqueous mixture with an organic solvent like diethyl ether or dichloromethane (3x

volumes).

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

Filter the solution and concentrate the solvent under reduced pressure to yield the crude

carbonyl compound and the diol by-product.

Purify the carbonyl compound via column chromatography or distillation to separate it from

the water-soluble 2,2-dimethyl-1,3-propanediol.
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Applications in Medicinal Chemistry & Drug
Discovery
The conformationally rigid 1,3-dioxane ring is recognized as a privileged scaffold in medicinal

chemistry. Its well-defined three-dimensional structure allows for the precise spatial orientation

of substituents, which is critical for specific interactions with biological targets like protein

binding pockets.

Case Study: 5-HT₁ₐ Receptor Agonists
Research into novel treatments for anxiety and depression has identified the 1,3-dioxane

scaffold as a core component for potent and selective 5-HT₁ₐ receptor agonists. In one study, a

series of compounds were developed where a 2,2-diphenyl-1,3-dioxane moiety was linked to a

known pharmacophore. The resulting lead compound showed high potency as a full agonist at

the 5-HT₁ₐ receptor and demonstrated significant anxiolytic and antidepressant effects in vivo.

This highlights the scaffold's ability to serve as a rigid anchor to optimize ligand-receptor

interactions.

Case Study: Modulators of Multidrug Resistance (MDR)
Multidrug resistance is a major challenge in cancer chemotherapy, often linked to the

overexpression of efflux pumps like P-glycoprotein (P-gp). Scientists have synthesized novel

1,3-dioxane derivatives that act as effective modulators of MDR. By incorporating the dioxane

ring as a core aromatic structure and attaching various lipophilic linkers and basic moieties,

researchers created compounds that could reverse tumor cell MDR at low concentrations in

vitro, with some showing better efficacy than established modulators.

Potential in Polymer & Materials Science
While the 5,5-dimethyl-1,3-dioxane monomer itself is not widely used in polymerization, its

precursor, 2,2-dimethyl-1,3-propanediol (neopentyl glycol or NPG), is a crucial component in

the synthesis of high-performance polymers.[9]

Precursor for Polyacetal and Polyester Resins
NPG is a key monomer used in the production of polyester and alkyd resins for coatings,

providing excellent hydrolytic stability, weather resistance, and a good balance of hardness and
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flexibility.[9] Furthermore, polyacetal resins, also known as polyoxymethylene (POM), are

engineering thermoplastics produced from the polymerization of formaldehyde. Given that 5,5-
dimethyl-1,3-dioxane is a formal acetal of formaldehyde and NPG, it represents a stable,

storable form of its constituent monomers. The synthesis of polyacetal resins often involves the

polymerization of formaldehyde in the presence of various comonomers and catalysts, a

process to which NPG can be conceptually linked. The properties of these resins are highly

valued for their high stiffness, low friction, and excellent dimensional stability.
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Click to download full resolution via product page

Caption: Relationship between 5,5-dimethyl-1,3-dioxane and its precursor monomers used in

polymer synthesis.

Advanced Applications & Future Outlook
Beyond its primary roles, the unique reactivity of the 1,3-dioxane ring opens avenues for more

complex chemical transformations.

Acid-Catalyzed Isomerization
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Under certain acidic conditions, the 5,5-dimethyl-1,3-dioxane ring can undergo isomerization.

Quantum chemical studies have detailed the mechanism, which involves protonation of an

oxygen atom, ring-opening to form a stabilized alkoxycarbenium ion, followed by

rearrangement and deprotonation to yield products like 2,2-dimethyl-3-methoxypropanal. This

reactivity, while often a side reaction to be avoided during deprotection, could be harnessed for

the deliberate synthesis of complex acyclic structures from cyclic precursors.

5,5-Dimethyl-1,3-dioxane

Oxonium Ion

+ H+

Alkoxycarbenium Ion
(Ring-Opened)

Ring Opening

Rearranged
Oxycarbenium Ion

1,5-Hydride Shift

2,2-Dimethyl-3-
alkoxypropanal

- H+

Click to download full resolution via product page

Caption: Simplified mechanism of the acid-catalyzed isomerization of a 1,3-dioxane.
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Conclusion
5,5-Dimethyl-1,3-dioxane and its derivatives are powerful tools in the arsenal of the modern

researcher. Its utility is rooted in the predictable conformational rigidity imparted by the gem-

dimethyl group. While its role as a robust protecting group for carbonyls is well-established and

indispensable, its growing application as a stereochemical control element and a privileged

scaffold in drug discovery points to a vibrant future. As synthetic challenges become more

complex, particularly in the fields of total synthesis and medicinal chemistry, the strategic

application of this deceptively simple heterocyclic system will undoubtedly continue to enable

significant scientific breakthroughs.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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